Amido Ethyl Méloxicam (Impureté du Méloxicam)

Vue d'ensemble

Description

Amido Ethyl Meloxicam, also known as Meloxicam Impurity, is a derivative of Meloxicam, a non-steroidal anti-inflammatory drug (NSAID). This compound is primarily used in research settings to study the properties and effects of Meloxicam and its related compounds. It has shown anti-inflammatory, analgesic, and antipyretic properties by inhibiting the production of prostaglandins through the cyclooxygenase-2 (COX-2) pathway .

Applications De Recherche Scientifique

Solubility Enhancement

One of the primary applications of Amido Ethyl Meloxicam is in improving the solubility of meloxicam formulations. Research indicates that the formation of pharmaceutical salts with various organic counterions significantly enhances the solubility and dissolution rates of meloxicam. For instance, studies have shown that specific cocrystals of meloxicam exhibit improved solubility in sodium phosphate solution compared to pure meloxicam . This enhancement is critical for developing effective oral dosage forms where solubility directly influences bioavailability.

Purification Processes

Amido Ethyl Meloxicam plays a role in purification processes aimed at reducing impurities in crude meloxicam. A patented method describes a process that effectively lowers the ethylamide impurity content to less than 0.05% using non-toxic solvents, thereby enhancing the overall quality of meloxicam formulations . This purification is essential for ensuring the safety and efficacy of pharmaceutical products.

Pain Management

Meloxicam, including its impurities like Amido Ethyl Meloxicam, is primarily indicated for managing pain associated with conditions such as osteoarthritis and rheumatoid arthritis. Clinical studies have demonstrated that various doses of meloxicam provide significant pain relief compared to placebo, with a favorable safety profile regarding gastrointestinal events . The presence of impurities like Amido Ethyl Meloxicam may influence the pharmacokinetics and pharmacodynamics of meloxicam formulations, potentially affecting their therapeutic efficacy.

Antimicrobial Activity

Recent research has explored the antimicrobial properties of mixed ligand complexes involving meloxicam and amino acids. These studies suggest that derivatives such as Amido Ethyl Meloxicam could exhibit antimicrobial effects, contributing to novel therapeutic strategies against infections . The implications of these findings could lead to new applications in treating infections alongside inflammation.

Mécanisme D'action

Target of Action

Amido Ethyl Meloxicam, also known as a Meloxicam Impurity, primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

Amido Ethyl Meloxicam acts by inhibiting COX-2 . This inhibition blocks the production of prostaglandins, which are key mediators of inflammation and pain. By reducing the levels of these compounds, the drug helps to alleviate symptoms associated with conditions like osteoarthritis and rheumatic diseases .

Biochemical Pathways

The primary biochemical pathway affected by Amido Ethyl Meloxicam is the prostaglandin synthesis pathway . By inhibiting COX-2, the drug prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes. This results in a decrease in these inflammatory mediators, thereby reducing inflammation and pain.

Result of Action

The inhibition of COX-2 and subsequent reduction in prostaglandin levels result in anti-inflammatory, analgesic, and antipyretic effects . This makes Amido Ethyl Meloxicam effective in the treatment of conditions characterized by pain and inflammation, such as abdominal pain, osteoarthritis, and ankylosing spondylitis .

Analyse Biochimique

Biochemical Properties

Amido Ethyl Meloxicam (Meloxicam Impurity) plays a significant role in biochemical reactions. It blocks the production of prostaglandins by inhibiting cyclooxygenase-2 (COX-2)

Cellular Effects

Given its anti-inflammatory properties, it likely influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Amido Ethyl Meloxicam (Meloxicam Impurity) involves the inhibition of cyclooxygenase-2 (COX-2), which leads to a decrease in the production of prostaglandins . Prostaglandins are lipid compounds that play key roles in inflammation and pain.

Méthodes De Préparation

The synthesis of Amido Ethyl Meloxicam involves several steps, starting with the preparation of the core structure of Meloxicam. The synthetic route typically includes the following steps:

Formation of the Benzothiazine Ring: This involves the reaction of 2-aminothiophenol with a carboxylic acid derivative to form the benzothiazine ring.

Introduction of the Amido Group: The amido group is introduced through a reaction with ethylamine under controlled conditions.

Final Purification: The compound is purified using chromatographic techniques to obtain the final product with high purity.

Industrial production methods for Amido Ethyl Meloxicam are similar to laboratory synthesis but are scaled up to meet the demands of research and pharmaceutical industries. These methods often involve optimization of reaction conditions to improve yield and reduce production costs .

Analyse Des Réactions Chimiques

Amido Ethyl Meloxicam undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the amido group, using reagents like alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like methanol and ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used but typically include modified benzothiazine derivatives .

Comparaison Avec Des Composés Similaires

Amido Ethyl Meloxicam is similar to other Meloxicam impurities and derivatives, such as:

Amido Methyl Meloxicam: Another impurity of Meloxicam with similar properties but different molecular structure.

Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide:

Methyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide:

Amido Ethyl Meloxicam is unique due to its specific amido group, which influences its chemical behavior and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Activité Biologique

Amido Ethyl Meloxicam, a known impurity of the non-steroidal anti-inflammatory drug (NSAID) meloxicam, has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity of Amido Ethyl Meloxicam, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Meloxicam and Its Impurities

Meloxicam is primarily utilized for its analgesic and anti-inflammatory properties, selectively inhibiting cyclooxygenase-2 (COX-2), which plays a significant role in pain and inflammation pathways. The compound is metabolized in the liver, yielding several metabolites, including Amido Ethyl Meloxicam. Understanding the biological activity of these metabolites is crucial for evaluating their safety and efficacy.

Meloxicam functions by inhibiting the enzyme prostaglandin G/H synthase (COX-1 and COX-2), leading to a reduction in prostaglandin synthesis. This action alleviates pain and inflammation associated with various conditions. While meloxicam shows preferential inhibition of COX-2, its metabolites, including Amido Ethyl Meloxicam, may exhibit different pharmacological profiles.

Pharmacokinetics

The pharmacokinetic properties of meloxicam have been well-documented. Here are key parameters:

| Parameter | Value |

|---|---|

| Bioavailability | 89% |

| Cmax | 275 ± 134 ng/mL (12 mg dose) |

| Half-life | ~20 hours |

| Protein Binding | 99.4% (primarily to albumin) |

| Volume of Distribution | 10-15 L |

Meloxicam's high protein binding and volume of distribution indicate extensive distribution in tissues, which may also apply to its impurities.

In Vitro Studies

Research has demonstrated that the primary metabolites of meloxicam do not exhibit significant biological activity compared to the parent compound. A study focusing on the metabolites found that they did not influence renal blood flow or contribute to nephrotoxicity, as assessed through various assays measuring prostaglandin biosynthesis .

In Vivo Studies

In vivo studies have shown that while meloxicam effectively reduces inflammation in models such as adjuvant arthritis in rats, its metabolites—including Amido Ethyl Meloxicam—demonstrated negligible effects on inflammatory pathways when tested at relevant doses .

Case Studies and Research Findings

Research involving meloxicam and its impurities has highlighted several case studies:

- Efficacy Against Inflammation : A study indicated that meloxicam significantly reduced kaolin-induced edema in rat models, whereas its metabolites did not show similar efficacy .

- Nephrotoxicity Assessment : Investigations into nephrotoxic effects revealed no significant changes in renal function attributable to either meloxicam or its metabolites during chronic toxicity studies .

- Analgesic Potential : The analgesic effects were primarily attributed to meloxicam itself rather than its impurities. In tests measuring writhing responses induced by acetic acid, only meloxicam showed significant anti-nociceptive activity .

Propriétés

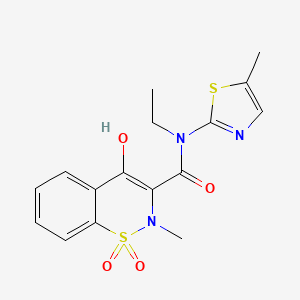

IUPAC Name |

N-ethyl-4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S2/c1-4-19(16-17-9-10(2)24-16)15(21)13-14(20)11-7-5-6-8-12(11)25(22,23)18(13)3/h5-9,20H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTQFLHZAJMDBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=NC=C(S1)C)C(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716206 | |

| Record name | N-Ethyl-4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881399-30-0 | |

| Record name | N-Ethyl-4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.